molecular formula C13H9N B1621049 1-Isocyano-2-phenylbenzene CAS No. 3128-77-6

1-Isocyano-2-phenylbenzene

Cat. No. B1621049
Key on ui cas rn: 3128-77-6
M. Wt: 179.22 g/mol
InChI Key: MMHFQKUQSDMGSY-UHFFFAOYSA-N
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Patent
US04380468

Procedure details

A reaction flask was charged with 17 g (0.1 mole) of 2-phenylaniline, 20 ml of methylene chloride, 15 ml of chloroform, 30 ml of 50% aqueous sodium hydroxide, and 200 mg of benzyltriethylammonium chloride. The procedure of Example 1 was followed, yielding 6 g of a thick oil, whose structure was confirmed by mass spectroscopy as that indicated by the above title.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:14](Cl)Cl.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)(Cl)Cl>[C:1]1([C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N+:9]#[C-:14])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(N)C=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)[N+]#[C-]
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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